(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 296775-05-8
VCID: VC8096725
InChI: InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1
SMILES: CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C11H19NO4
Molecular Weight: 229.27

(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid

CAS No.: 296775-05-8

Cat. No.: VC8096725

Molecular Formula: C11H19NO4

Molecular Weight: 229.27

* For research use only. Not for human or veterinary use.

(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid - 296775-05-8

Specification

CAS No. 296775-05-8
Molecular Formula C11H19NO4
Molecular Weight 229.27
IUPAC Name (2R,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1
Standard InChI Key BSAYEGDCKUEPNE-HTQZYQBOSA-N
Isomeric SMILES C[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O
SMILES CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s backbone consists of a five-membered pyrrolidine ring substituted with a methyl group at the 5-position and a Boc-protected amine at the 1-position. The carboxylic acid moiety at the 2-position enhances its reactivity in coupling reactions. The stereochemistry is explicitly defined by the (2R,5R) configuration, which is critical for its interactions in chiral environments. The SMILES notation, C[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O, and InChIKey, BSAYEGDCKUEPNE-HTQZYQBOSA-N, provide unambiguous representations of its three-dimensional structure .

Comparative Stereochemical Analysis

The (2S,5S) stereoisomer (CAS 334769-80-1) shares the same molecular formula but differs in spatial arrangement. This enantiomeric distinction influences physicochemical properties such as solubility and melting points, as well as biological activity. For instance, the (2S,5S) isomer is listed at higher price points in commercial catalogs, suggesting divergent demand profiles in research applications .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). Stock solutions are typically prepared at 10 mM concentrations, with recommendations to avoid repeated freeze-thaw cycles to prevent degradation . Storage at -20°C ensures stability for up to one month, while -80°C extends viability to six months .

Table 1: Stock Solution Preparation Guidelines

Mass (mg)Volume for 1 mM (mL)Volume for 5 mM (mL)Volume for 10 mM (mL)
14.360.870.44
521.814.362.18
1043.628.724.36

Analytical Characterization

Collision cross-section (CCS) values, predicted via mass spectrometry, vary with adduct formation. For the [M+H]+ ion (m/z 230.14), the CCS is 152.6 Ų, while [M+Na]+ (m/z 252.12) yields 159.4 Ų . These metrics assist in liquid chromatography–mass spectrometry (LC-MS) method development for quality control.

Synthesis and Derivative Formation

Boc Protection Strategy

The tert-butoxycarbonyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This method, adapted from analogous pyrrolidine syntheses, involves deprotonation of the amine followed by nucleophilic attack on Boc₂O. The stereochemical integrity of the starting material is preserved through careful control of reaction temperature and solvent polarity.

Applications in Peptide Chemistry

As a Boc-protected amino acid derivative, this compound serves as a building block for solid-phase peptide synthesis (SPPS). The Boc group shields the amine during coupling reactions, enabling sequential elongation of peptide chains. Subsequent deprotection with trifluoroacetic acid (TFA) yields free amines for further functionalization .

Research Applications and Future Directions

Drug Discovery

The compound’s rigid pyrrolidine scaffold and chiral centers make it a candidate for structure-activity relationship (SAR) studies in protease inhibitor development. Its role in synthesizing peptidomimetics is under investigation for antiviral and anticancer therapies .

Material Science

Functionalization of the carboxylic acid group enables incorporation into polymers or metal-organic frameworks (MOFs), where stereochemistry could influence material properties such as porosity or catalytic activity.

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